molecular formula C19H22Cl2N2 B13427481 3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride CAS No. 2724726-85-4

3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride

Cat. No.: B13427481
CAS No.: 2724726-85-4
M. Wt: 349.3 g/mol
InChI Key: UOVAOYBIXOIRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a dibenzoazepine core, making it a valuable intermediate in the synthesis of various pharmacologically important derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as an organic electrophile, participating in various biochemical reactions. It can cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis . Additionally, it acts as an organic electrophile in the P4S10/acyloin reaction .

Properties

CAS No.

2724726-85-4

Molecular Formula

C19H22Cl2N2

Molecular Weight

349.3 g/mol

IUPAC Name

3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C19H21ClN2.ClH/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;/h3-4,6-11,14H,5,12-13H2,1-2H3;1H

InChI Key

UOVAOYBIXOIRBB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.